molecular formula C13H26N2O2 B6614498 tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate CAS No. 1260889-01-7

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate

Cat. No.: B6614498
CAS No.: 1260889-01-7
M. Wt: 242.36 g/mol
InChI Key: LXQBAFPDAGXQOB-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(piperidin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (4-aminocyclohexyl)carbamate

Uniqueness

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical environments. Its versatility in undergoing different types of reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQBAFPDAGXQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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